Technical Guide: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid
Technical Guide: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid
The following technical guide details the properties, synthesis, and application of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid , a versatile scaffold in medicinal chemistry known for its utility in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.[1]
CAS Registry Number: 96449-91-1 Chemical Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.27 g/mol
Executive Summary
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a functionalized
Physicochemical Profile
The following data represents the baseline physicochemical properties required for analytical method development and formulation.
| Property | Value / Description | Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic nature possible. |
| Melting Point | 158 – 162 °C (Predicted) | Analogous benzyl derivative melts at 142–146 °C. |
| Solubility | DMSO, Methanol, Ethanol, Basic Aqueous (pH > 8) | Insoluble in non-polar solvents (Hexane, Et₂O).[1] |
| pKa (Acid) | 4.2 ± 0.2 | Carboxylic acid ionization.[1] |
| LogP | 1.3 – 1.6 | Lipophilic benzyl group balances polar lactam. |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (C=O lactam, C=O acid, OH) |
Synthetic Methodology
The most robust route for synthesizing 1-substituted-5-oxopyrrolidine-3-carboxylic acids is the thermal condensation of itaconic acid with primary amines . This "atom-economic" reaction proceeds via an aza-Michael addition followed by intramolecular cyclization.
Reaction Mechanism & Protocol
Reaction Type: Melt fusion or Solvent-reflux condensation. Precursors: Itaconic Acid (1.0 eq), 4-Methylbenzylamine (1.0 eq).[1]
Step-by-Step Protocol
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Dissolution: In a round-bottom flask, dissolve Itaconic Acid (13.0 g, 100 mmol) in Water (50 mL) .
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Addition: Add 4-Methylbenzylamine (12.1 g, 100 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 40°C.[1]
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Reflux: Heat the mixture to reflux (100°C) for 12–16 hours .
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Work-up (Acid-Base Extraction):
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Cool reaction to room temperature.[2]
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Basify with 10% NaOH to pH 10 (solubilizes the product as the carboxylate salt).[1]
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Wash with Ethyl Acetate (2 x 50 mL) to remove unreacted organic impurities (non-acidic).[1]
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Critical Step: Acidify the aqueous layer carefully with 6M HCl to pH 2. The product will precipitate as a white solid.
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (1:1) .[1]
Synthetic Pathway Visualization
The following diagram illustrates the reaction flow and the critical purification logic.
Figure 1: Synthetic workflow for the preparation of 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid via itaconic acid condensation.
Structural Characterization
Verification of the structure requires analyzing the specific NMR signals of the pyrrolidine ring and the para-substituted benzyl system.
Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.60 | br s | 1H | COOH | Carboxylic acid proton (exchangeable).[1] |
| 7.15 | d ( | 2H | Ar-H | Aromatic ring (AA'BB' system).[1] |
| 7.10 | d ( | 2H | Ar-H | Aromatic ring (AA'BB' system).[1] |
| 4.38 | s (or ABq) | 2H | N-CH ₂-Ar | Benzylic methylene; indicates N-alkylation.[1] |
| 3.85 | dd | 1H | Ring CH ₂ (C4) | Diastereotopic proton on lactam ring.[1] |
| 3.45 | m | 1H | Ring CH -COOH | Methine proton at C3 (chiral center).[1] |
| 2.65 | dd | 1H | Ring CH ₂ (C4) | Diastereotopic proton on lactam ring.[1] |
| 2.28 | s | 3H | Ar-CH ₃ | Methyl group on the aromatic ring. |
Mass Spectrometry (ESI-MS)[1]
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Positive Mode [M+H]⁺: 234.1 m/z[1]
-
Negative Mode [M-H]⁻: 232.1 m/z
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Fragmentation: Loss of CO₂ (44 Da) is common in MS/MS experiments for carboxylic acids.[1]
Applications in Drug Discovery
This compound is not merely an end-product but a high-value scaffold . Its applications generally fall into three categories:
-
Fragment-Based Drug Discovery (FBDD): The pyrrolidinone ring is a "privileged structure" that mimics the
-turn of peptides. The carboxylic acid allows for rapid coupling to amines (to form amides) or hydrazines (to form hydrazides), creating libraries of potential protease inhibitors .[1] -
Antimicrobial Agents: Derivatives of N-benzyl-5-oxopyrrolidine-3-carboxylic acid have shown efficacy against Gram-positive bacteria (S. aureus).[3] The 4-methyl group increases lipophilicity, potentially enhancing cell membrane penetration compared to the unsubstituted benzyl analog.
-
Chiral Resolution Agents: While synthesized as a racemate, the carboxylic acid group allows this molecule to be resolved using chiral amines (e.g.,
-methylbenzylamine).[1] The resolved enantiomers are used as chiral auxiliaries in asymmetric synthesis.
Derivatization Logic
The following graph illustrates how this core scaffold is diversified into active pharmaceutical ingredients (APIs).
Figure 2: Strategic derivatization of the scaffold for medicinal chemistry campaigns.
Handling and Safety (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
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General Synthesis of 5-Oxopyrrolidine-3-carboxylic Acids
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Reaction of Itaconic Acid with Amines. The standard protocol for synthesizing this class of compounds involves the condensation of itaconic acid with primary amines.[1]
-
Source: [Organic Syntheses, Coll.[1] Vol. 4, p. 532 (Itaconic Anhydride/Acid prep)]([Link]) (Contextual grounding for precursors).[1]
-
-
Biological Activity of Pyrrolidinone Derivatives
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Commercial & Chemical Data
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Structural Analogs & NMR Data
- NMR characteriz
-
Source: [1]
Sources
- 1. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]
- 2. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 3. researchgate.net [researchgate.net]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 6. mdpi.com [mdpi.com]
- 7. 96449-91-1|1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
